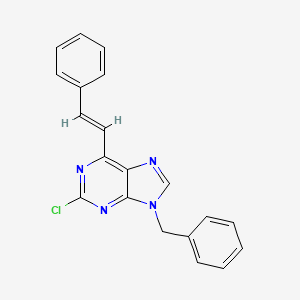

9-Benzyl-2-chloro-6-styryl-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H15ClN4 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

9-benzyl-2-chloro-6-[(E)-2-phenylethenyl]purine |

InChI |

InChI=1S/C20H15ClN4/c21-20-23-17(12-11-15-7-3-1-4-8-15)18-19(24-20)25(14-22-18)13-16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |

InChI Key |

SPGMYMVJTAHJGP-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Benzyl 2 Chloro 6 Styryl 9h Purine

General Synthetic Routes for Purine (B94841) Core Functionalization Relevant to 9-Benzyl-2-chloro-6-styryl-9H-purine

The purine structure, an aromatic heterocycle composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions for functionalization, namely the C-2, C-6, and C-8 carbon atoms and the N-7 and N-9 nitrogen atoms of the imidazole moiety. rsc.orgwikipedia.org The development of selective functionalization methods is crucial for the synthesis of targeted purine derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, in particular, have become a cornerstone for modifying the purine core, allowing for the formation of new carbon-carbon bonds at various positions. nih.govrsc.orgnih.gov These reactions are valued for their efficiency and tolerance of a wide array of functional groups. nobelprize.org

Precursor Synthesis and Derivatization Approaches for Substituted Purines

The synthesis of the foundational purine ring system can be approached in several ways. Classically, substituted imidazoles serve as key precursors. acs.org For example, the cyclization of 4,5-disubstituted imidazole derivatives is a well-established route to the purine core. nih.gov Alternatively, substituted pyrimidines can be used as starting materials. A regiospecific strategy for preparing N(7)-substituted purines relies on the cyclization of appropriately substituted pyrimidines, such as 5-amino-4,6-dichloropyrimidine. nih.gov

For the synthesis of this compound, a more direct approach begins with a pre-formed, substituted purine. Commercially available 2,6-dichloropurine (B15474) is an ideal starting material. ub.educhemicalbook.com This precursor already contains the necessary chloro substituent at the C-2 position and a reactive chloro group at C-6, which serves as a handle for subsequent cross-coupling reactions to introduce the styryl moiety. The synthesis then focuses on the regioselective benzylation at the N-9 position and the final C-C bond formation at C-6.

N-Alkylation Strategies for Introducing the N-9 Benzyl (B1604629) Moiety

Introducing an alkyl group, such as benzyl, onto the purine nitrogen is a critical step. Direct alkylation of the purine ring typically results in a mixture of N-9 and N-7 isomers. ub.eduacs.org The N-9 isomer is generally the thermodynamically more stable and, therefore, the major product. acs.orgnih.gov Reaction conditions, including the choice of base, solvent, and temperature, can be fine-tuned to maximize the yield of the desired N-9 regioisomer. ub.edu

A common and direct method for N-benzylation involves the reaction of a purine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. ub.edu For instance, the alkylation of 6-chloropurine (B14466) with benzyl chloride and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) yields primarily 9-benzyl-6-chloropurine, along with the minor 7-benzyl-6-chloropurine isomer. clockss.org To improve regioselectivity and yield for the N-9 product, specific conditions have been developed. The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base in conjunction with microwave irradiation has been shown to produce high yields of N-9 benzylated purines from benzyl bromide. ub.edu The direct synthesis of the key intermediate, 9-benzyl-2,6-dichloro-9H-purine, from 2,6-dichloropurine and a benzyl halide is a crucial step in the pathway to the target compound. chemicalbook.comnih.gov

The Mitsunobu reaction offers an alternative route for N-alkylation. wikipedia.orgorganic-chemistry.org This reaction utilizes an alcohol (in this case, benzyl alcohol), a phosphine (B1218219) reagent (typically triphenylphosphine), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction mechanism is complex, proceeding through a phosphonium (B103445) intermediate that activates the alcohol, facilitating its displacement by the purine nucleophile. organic-chemistry.org While a powerful tool in organic synthesis, the Mitsunobu reaction for purine alkylation can sometimes require extended reaction times compared to halide-based methods. ub.edu

Table 1: Comparison of N-9 Benzylation Strategies for Purines

| Feature | Alkylation with Benzyl Halides | Mitsunobu Reaction |

|---|---|---|

| Reagents | Purine, Benzyl Halide (e.g., BnCl, BnBr), Base (e.g., K₂CO₃, (Bu)₄NOH) | Purine, Benzyl Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD) |

| Key Advantage | Direct, often uses readily available and cheaper reagents. | Mild conditions, useful for sensitive substrates. |

| Common Challenge | Formation of N-7/N-9 isomer mixtures, requiring optimization for regioselectivity. ub.edunih.gov | Can require longer reaction times ub.edu; removal of phosphine oxide byproduct can be difficult. |

| Typical Conditions | DMF or Acetonitrile (B52724) solvent, often with heating or microwave irradiation. ub.educlockss.org | Anhydrous THF or ether solvent, often starting at 0 °C and warming to room temperature. wikipedia.org |

Introduction of the Styryl Moiety at C-6: Coupling Reactions and Condensation Methods

With the 9-benzyl-2,6-dichloro-9H-purine intermediate in hand, the final key functionalization is the introduction of the styryl group at the C-6 position. The chlorine atom at C-6 is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, which are the most effective methods for creating the required C-C bond. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable for C-6 functionalization of purines. nih.govresearchgate.netmdpi.com The Stille coupling is a particularly versatile and widely used method for this purpose. nih.govorganic-chemistry.org This reaction involves the coupling of an organohalide (the 6-chloropurine derivative) with an organostannane reagent in the presence of a palladium catalyst. organic-chemistry.org For the synthesis of the target molecule, the specific reagents would be 9-benzyl-2,6-dichloro-9H-purine and a styryl stannane, such as (E)-tributyl(styryl)stannane.

The reaction is highly efficient and has been successfully applied to the synthesis of various 6-substituted purines. For example, researchers have synthesized 9-benzyl-6-(2-furyl)purines by employing a Stille coupling to introduce the furyl group at the C-6 position, a transformation analogous to introducing a styryl group. nih.gov Other palladium-catalyzed reactions, such as the Suzuki coupling (using a styrylboronic acid) and the Heck reaction (using styrene), also provide powerful alternative strategies for installing the styryl moiety at the C-6 position of the purine ring. nih.govnobelprize.org

Table 2: Examples of Palladium-Catalyzed C-6 Functionalization of Purines

| Reaction Name | Organometallic Reagent | Halide/Triflate | Catalyst System (Example) | Resulting Bond |

|---|---|---|---|---|

| Stille Coupling nih.govorganic-chemistry.org | Organostannane (R-SnBu₃) | 6-Chloropurine | Pd(PPh₃)₄ | C-C |

| Suzuki Coupling nobelprize.org | Organoboronic acid/ester (R-B(OH)₂) | 6-Chloropurine | Pd(OAc)₂ / Ligand | C-C |

| Negishi Coupling nobelprize.org | Organozinc (R-ZnX) | 6-Chloropurine | Pd(0) complex | C-C |

| Heck Reaction researchgate.net | Alkene (e.g., Styrene) | 6-Halopurine | Pd(OAc)₂ / Ligand | C-C (alkenyl) |

| Sonogashira Coupling clockss.org | Terminal Alkyne (R-C≡CH) | 6-Chloropurine | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) |

Compound Nomenclature

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-tributyl(styryl)stannane |

| 2,6-Dichloropurine |

| 5-amino-4,6-dichloropyrimidine |

| 6-Chloropurine |

| 7-benzyl-6-chloropurine |

| 9-benzyl-2,6-dichloro-9H-purine |

| 9-benzyl-6-chloropurine |

| Adenine (B156593) |

| Benzyl alcohol |

| Benzyl bromide |

| Benzyl chloride |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Dimethylformamide (DMF) |

| Guanine |

| Imidazole |

| Potassium carbonate |

| Pyrimidine |

| Styrene |

| Tetrabutylammonium hydroxide |

| Triphenylphosphine |

| Uracil |

Stereoselective Formation of the Styryl Ethenyl Linkage

The introduction of the styryl group at the C6 position of the purine ring is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. These methods are pivotal for forming the carbon-carbon double bond of the styryl moiety with high stereoselectivity.

The Heck reaction provides a direct route by coupling a 6-halopurine with styrene. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for controlling the stereochemical outcome. For the synthesis of analogous stilbene (B7821643) derivatives, palladium acetate (B1210297) or palladium chloride are often used as catalysts. sctunisie.org The reaction typically favors the formation of the more thermodynamically stable E-isomer (trans configuration) of the styryl double bond. Studies on related Heck-Matsuda reactions demonstrate that the use of specific palladium catalysts like Pd(OAc)₂ with phosphine ligands can lead to excellent regio- and stereoselectivity, often yielding exclusively the (E)-isomer. nih.gov

Alternatively, the Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method. researchgate.net This reaction involves the coupling of a 6-chloropurine derivative, such as 9-benzyl-2,6-dichloro-9H-purine, with a styrylboronic acid or its ester. researchgate.netnih.gov This approach is well-regarded for its mild reaction conditions and high functional group tolerance. nih.gov The Suzuki-Miyaura reaction is known to proceed with retention of the double bond geometry of the vinylboronic acid partner. Therefore, using (E)-styrylboronic acid will stereoselectively yield the desired (E)-9-benzyl-2-chloro-6-styryl-9H-purine. The reaction is catalyzed by a palladium(0) complex, often generated in situ.

Nucleophilic Substitution at C-2 for Chloro Group Introduction or Modification

The 2-chloro substituent in the target compound originates from a 2,6-dihalopurine precursor. A common starting material for this is hypoxanthine (B114508), which can be converted to 2,6-dichloropurine. One established method involves treating a hypoxanthine derivative with phosphoryl chloride (POCl₃) in the presence of a tertiary amine, which facilitates the conversion of the keto groups to chloro groups.

Detailed Synthetic Protocols for this compound

The synthesis of this compound is typically achieved via a two-step sequence starting from 2,6-dichloropurine.

N9-Benzylation : The first step is the alkylation of 2,6-dichloropurine with benzyl bromide to form the key intermediate, 9-benzyl-2,6-dichloro-9H-purine.

C6-Styrylation : The second step is a selective palladium-catalyzed cross-coupling reaction at the C6 position with a styryl-containing reagent to yield the final product.

| Step | Reaction | Key Reagents | Product |

| 1 | N9-Benzylation | 2,6-Dichloropurine, Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | 9-Benzyl-2,6-dichloro-9H-purine |

| 2 | C6-Styrylation (Suzuki Coupling) | 9-Benzyl-2,6-dichloro-9H-purine, (E)-Styrylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | (E)-9-Benzyl-2-chloro-6-styryl-9H-purine |

Optimization of Reaction Conditions and Solvent Systems for Improved Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of both the intermediate and the final product.

For the N9-benzylation of 2,6-dichloropurine, the choice of solvent and base significantly influences the regioselectivity (N9 vs. N7 alkylation) and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed. Using a mild inorganic base such as potassium carbonate (K₂CO₃) is often preferred to minimize side reactions.

For the C6-styrylation via Suzuki-Miyaura coupling, several factors can be optimized:

Catalyst and Ligand : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used catalyst. The choice of ligand can affect catalyst stability and efficiency.

Solvent System : The choice of solvent depends on the solubility of the reactants and the specific boronic acid used. While anhydrous conditions in solvents like toluene (B28343) can be effective, aqueous solvent mixtures such as 1,2-dimethoxyethane (B42094) (DME)/water are often used for coupling with alkenylboronic acids. researchgate.net

Base : An inorganic base is required to activate the boronic acid. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄). nih.gov

Temperature : Reactions are often heated, sometimes under microwave irradiation, to reduce reaction times and improve yields. researchgate.net

| Reaction | Parameter | Condition | Purpose |

| N9-Benzylation | Solvent | N,N-dimethylformamide (DMF) | Favors N9-alkylation, good reactant solubility |

| N9-Benzylation | Base | Potassium Carbonate (K₂CO₃) | Mild base to deprotonate purine, minimizing side products |

| C6-Styrylation | Catalyst | Pd(PPh₃)₄ | Efficiently catalyzes C-C bond formation |

| C6-Styrylation | Solvent | Toluene or DME/Water | Toluene for anhydrous conditions; aqueous DME for alkenylboronic acids researchgate.net |

| C6-Styrylation | Base | K₃PO₄ or Na₂CO₃ | Activates boronic acid for transmetalation |

Purification Techniques for Intermediate and Final Products

Purification of the intermediate (9-benzyl-2,6-dichloro-9H-purine) and the final product is essential to remove unreacted starting materials, reagents, and byproducts.

Column Chromatography : This is the most common method for purifying purine derivatives. Silica gel is used as the stationary phase, and a gradient of solvents, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used as the mobile phase. This technique effectively separates the desired product from isomers and other impurities. nih.gov

Recrystallization : If the product is a stable solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Work-up : Before final purification, a standard aqueous work-up is typically performed. The reaction mixture is often diluted with an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure.

Exploration of Chemical Reactivity and Derivatization Potential of this compound for Research Applications

The structure of this compound contains a key reactive handle for further chemical modification: the chlorine atom at the C2 position. This allows the compound to serve as a versatile intermediate for the synthesis of a library of 2,6,9-trisubstituted purine derivatives for various research applications.

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The C2-chloro group on the purine ring is susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is due to the electron-withdrawing nature of the purine ring's nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A wide range of nucleophiles can be used to displace the chloride ion, enabling the synthesis of diverse derivatives.

Common nucleophiles and the resulting products include:

Amines : Reaction with primary or secondary amines yields 2-amino-substituted purines.

Thiols : Reaction with thiols or thiolates leads to the formation of 2-thioether derivatives. elsevierpure.com These reactions often proceed smoothly in polar aprotic solvents like dimethylacetamide (DMAc) with a base such as K₂CO₃. elsevierpure.com

Alkoxides : The use of sodium or potassium alkoxides results in the formation of 2-alkoxy-substituted purines.

The conditions for these substitutions are generally milder than those required to substitute the C6-chloro group in the 2,6-dichloropurine precursor, highlighting the distinct reactivity profile of the purine core. This allows for a modular approach to synthesizing complex purine libraries.

Electrophilic Aromatic Substitution on the Styryl Moiety

The styryl substituent, which consists of a vinyl group attached to a phenyl ring, presents a key site for electrophilic aromatic substitution (EAS). In principle, the phenyl ring of the styryl group is more susceptible to electrophilic attack than the electron-deficient purine ring system. The vinyl group attached to the phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org This is due to the resonance stabilization of the carbocation intermediate (the sigma complex) formed during the reaction mechanism. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the styryl moiety in this compound, an electrophile (E⁺) would be expected to add preferentially to the positions ortho or para to the vinyl linkage, as depicted in the reaction scheme below.

Expected Regioselectivity of EAS on the Styryl Group

| Reaction Type | Reagents | Expected Major Products | Theoretical Basis |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho-nitro and Para-nitro substitution on the styryl phenyl ring | The vinyl group is an o,p-director. youtube.com |

| Bromination | Br₂/FeBr₃ | Ortho-bromo and Para-bromo substitution on the styryl phenyl ring | The vinyl group activates the ring for EAS. youtube.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho-acyl and Para-acyl substitution on the styryl phenyl ring | The vinyl group directs the incoming acyl group. masterorganicchemistry.com |

Note: This table represents expected outcomes based on general principles of electrophilic aromatic substitution, as specific literature detailing these reactions on this compound is not available.

Modifications and Transformations of the Benzyl Group

Modifications to the N9-benzyl group are typically introduced prior to its attachment to the purine ring. The synthesis of analogs with functionalized benzyl groups is achieved by using the appropriately substituted benzyl halide during the N-alkylation of the purine precursor, such as 2,6-dichloropurine. nih.govchemicalbook.com This strategy allows for a wide variety of substituents to be incorporated onto the phenyl ring of the benzyl moiety.

For instance, the synthesis of 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine was accomplished by N-alkylation followed by a Stille coupling, demonstrating that electron-donating substituents on the benzyl ring can be readily incorporated. nih.gov Research into related N9-benzyl-substituted purine derivatives has explored a range of substituents on the benzyl ring to investigate structure-activity relationships. nih.gov

Examples of Substituted Benzyl Groups in N9-Purine Analogs

| Substituent on Benzyl Group | Example Compound Structure | Synthetic Precursor | Reference |

|---|---|---|---|

| 4-Methoxy | 9-(4-Methoxybenzyl)-purine analog | 4-Methoxybenzyl halide | nih.gov |

| 2-Methoxy | 9-(2-Methoxybenzyl)-pyrimidopurinedione | 2-Methoxybenzylamine | nih.gov |

| 3-Chloro | 9-(3-Chlorobenzyl)-pyrimidopurinedione | 3-Chlorobenzylamine | nih.gov |

| Unsubstituted | 9-Benzyl-2,6-dichloro-9H-purine | Benzyl bromide or Benzyl alcohol | chemicalbook.comub.edu |

Regioselectivity and Stereochemical Considerations in the Synthesis of this compound and Related Analogs

The synthesis of this compound requires careful control of both regiochemistry and stereochemistry. Key steps include the N-benzylation of the purine core and the introduction of the C6-styryl group.

Regioselectivity

The initial step in the synthesis typically involves the N-alkylation of a purine, such as 2,6-dichloropurine, with a benzyl halide. This reaction is known to produce a mixture of regioisomers, primarily the N9- and N7-alkylated products. ub.edu Under various conditions, the N9-substituted isomer is usually the major product. ub.eduresearchgate.net For example, the reaction of 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine with an alkylating agent yielded an N9/N7 regioisomeric mixture in an approximate 5:1 ratio. nih.gov

The choice of solvent can influence the regioselectivity; polar aprotic solvents like DMSO tend to favor the formation of the N9-benzyladenine product. researchgate.net The differentiation between the N9 and N7 isomers can be reliably achieved using NMR spectroscopy. For 6-chloropurine derivatives, the chemical shift of the C5 carbon atom is a key diagnostic marker, appearing at approximately 132 ppm for N9-isomers and at a more shielded value of around 123 ppm for N7-isomers. nih.govacs.org

Stereochemistry

The primary stereochemical feature of this compound is the geometry of the carbon-carbon double bond in the styryl substituent, which can exist as either the (E) or (Z) isomer. This group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille reaction. nih.govlibretexts.org These reactions couple the 9-benzyl-2,6-dichloro-9H-purine intermediate with a styryl-organometallic reagent.

Suzuki-Miyaura coupling reactions are well-known to be stereospecific, meaning the configuration of the double bond in the vinylborane (B8500763) reagent is retained in the final product. libretexts.org Therefore, to synthesize the (E)-styrylpurine, one would employ (E)-styrylboronic acid or its ester. The transmetalation step of the catalytic cycle for such substrates generally proceeds with retention of stereochemistry. nih.gov Given that (E)-vinylboronic acids are generally more stable and accessible than their (Z) counterparts, the (E)-isomer of this compound is the expected and most commonly synthesized product.

Investigation of Structure Activity Relationships Sar for 9 Benzyl 2 Chloro 6 Styryl 9h Purine and Its Congeners

Design Principles for 9-Benzyl-2-chloro-6-styryl-9H-purine Analog Libraries for SAR Studies

The design of analog libraries for studying this compound and its congeners is rooted in the principles of combinatorial chemistry and iterative synthesis. nih.gov The primary goal is to create a diverse set of molecules by systematically altering specific positions on the purine (B94841) scaffold to explore the chemical space around the lead compound. nih.gov This approach allows for a comprehensive evaluation of how different functional groups impact biological activity.

The synthesis of these libraries often begins with a common precursor, such as 2,6-dichloropurine (B15474) or 2-fluoro-6-chloropurine. nih.govproquest.com A key step involves the alkylation or arylation at the N-9 position, which can result in a mixture of N-9 and N-7 regioisomers, with the N-9 isomer typically being the major product. nih.gov Subsequent modifications involve nucleophilic aromatic substitution reactions at the C-6 and C-2 positions. The C-6 position is generally more reactive than the C-2 position, allowing for sequential and selective introduction of different substituents. nih.gov For instance, the styryl group at C-6 can be introduced via coupling reactions, while various amines or other nucleophiles can be used to displace the chlorine atom at C-2. nih.govnih.gov Microwave-assisted synthesis has been employed to accelerate reactions, particularly for the less reactive C-2 position. nih.gov This systematic and often parallel synthesis approach enables the rapid generation of a library of 2,6,9-trisubstituted purines, providing a robust platform for detailed SAR analysis. nih.gov

Impact of Substituent Variations on Biological Interactions in Research Models

The biological profile of 2,6,9-trisubstituted purines is highly dependent on the nature and position of their substituents. proquest.com Studies on various cancer cell lines have shown that the cytotoxic effects of these compounds can be quite heterogeneous, with activity varying significantly based on both the chemical structure of the compound and the specific cell line being tested. nih.govproquest.com

Effects of Modifications at the C-2 Position on Biological Activity

The substituent at the C-2 position of the purine ring plays a critical role in modulating biological activity. Research has shown that introducing a halogen, specifically a chlorine atom, at this position can significantly enhance the desired biological effects. nih.gov In studies on antimycobacterial agents, the presence of a chlorine atom at the C-2 position in 9-benzyl-6-(2-furyl)purines led to a marked increase in activity against Mycobacterium tuberculosis. nih.gov

Conversely, SAR and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models for certain anticancer compounds have suggested that introducing bulky substituents at the C-2 position is unfavorable for cytotoxic activity. proquest.comsemanticscholar.org This indicates that while a small, electronegative atom like chlorine is beneficial, larger groups may cause steric hindrance, preventing the molecule from effectively binding to its biological target. The introduction of a halogen at C-2 is also a known strategy to make purine nucleoside analogs resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA), which can enhance their metabolic stability and lifetime within a cell. nih.gov

Table 1: Effect of C-2 Substituent on Biological Activity

| Base Scaffold | C-2 Substituent | Observed Activity Trend | Reference |

|---|---|---|---|

| 9-Benzyl-6-(2-furyl)purine | -H | Good activity | nih.gov |

| 9-Benzyl-6-(2-furyl)purine | -Cl | Enhanced antimycobacterial activity | nih.gov |

Influence of Styryl Group Alterations and Their Stereochemistry

The styryl moiety at the C-6 position is a key determinant of activity. The substitution pattern on the phenyl ring of the styryl group can significantly influence the compound's biological profile. In the development of antirhinovirus agents based on a similar 6-anilino-9-benzyl-2-chloro-9H-purine scaffold, it was found that small, lipophilic para substituents on the aniline (B41778) ring resulted in good inhibitory activity. nih.gov

While specific research on the stereochemistry of the this compound double bond is not detailed in the provided context, the geometry of such alkenes (E/Z or cis/trans isomerism) is a well-established factor in the biological activity of related compounds. The specific spatial arrangement dictated by the stereochemistry can be critical for fitting into a target's binding site. For example, in the synthesis of 2,6,9-trisubstituted purines for anticancer evaluation, the final products were often obtained via Suzuki or Stille coupling reactions, which can provide control over the resulting stereochemistry of the styryl group. proquest.comnih.gov The steric properties of the C-6 substituent have been shown to be a dominant factor, with 3D-QSAR models indicating that steric effects contribute more significantly to cytotoxicity than electronic properties. proquest.comsemanticscholar.org

Role of the N-9 Benzyl (B1604629) Moiety and its Substituents

The N-9 benzyl group is another critical component for the biological activity of this class of purines. The presence of the benzyl group itself is important, and its substitution pattern can fine-tune the molecule's potency. nih.gov In the context of antimycobacterial activity, 9-benzylpurines were found to be effective inhibitors, particularly when the benzyl ring was decorated with electron-donating substituents. nih.gov For instance, a methoxy (B1213986) group on the phenyl ring of the N-9 benzyl moiety was associated with high antimycobacterial activity. nih.gov

Table 2: Effect of N-9 Benzyl Ring Substituent on Antimycobacterial Activity

| Compound | N-9 Substituent | Phenyl Ring Substituent | Activity Against M. tuberculosis | Reference |

|---|---|---|---|---|

| 9-Aryl-6-(2-furyl)purine | Aryl | - | Weak activity | nih.gov |

| 9-Benzyl-6-(2-furyl)purine | Benzyl | Unsubstituted | Good inhibitor | nih.gov |

Positional Isomerism and Conformational Effects on Biological Profiles

The regiochemistry of substitution on the purine ring system is a critical factor that dictates the three-dimensional shape and, consequently, the biological activity of the molecule. During the synthesis of 9-substituted purines from precursors like 2,6-dichloropurine, alkylation can lead to the formation of both N-9 and N-7 positional isomers. nih.gov The N-9 isomer is typically the major product and is often the more biologically relevant isomer for many targeted activities. nih.gov The separation of these isomers is a crucial step to ensure that biological testing is performed on a pure regioisomer.

The orientation of the substituents, particularly the bulky benzyl and styryl groups, defines the molecule's conformation. X-ray crystallography studies on related N-benzyl-purine derivatives reveal the dihedral angles between the purine core and the attached phenyl rings. nih.govresearchgate.net For example, in one N-benzyl-purin-amine derivative, the dihedral angle between the purine system and the benzene (B151609) ring was found to be nearly perpendicular, at 89.21°. nih.gov This spatial arrangement, along with potential intramolecular and intermolecular interactions like hydrogen bonds and π–π stacking, stabilizes a specific conformation that is recognized by the biological target. nih.gov Any change in substitution position, such as moving the benzyl group from N-9 to N-7, would drastically alter this geometry and likely lead to a different or diminished biological profile.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Based on SAR studies, a pharmacophore model for this class of 2,6,9-trisubstituted purines can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key elements for the this compound scaffold and its congeners appear to be:

The Purine Core : This heterocyclic system acts as the central scaffold, correctly positioning the substituents for interaction with the target protein. nih.gov

A Small Electronegative Atom at C-2 : A chlorine atom at the C-2 position is consistently shown to be beneficial, suggesting it may act as a key hydrogen bond acceptor or contribute to the electronic properties of the purine ring system. nih.gov

A Substituted Aromatic Moiety at C-6 : The styryl group (or similar aromatic systems like anilino or furyl groups) at C-6 is crucial. proquest.comnih.govnih.gov The steric and electronic properties of this group, defined by its substituents, are major drivers of potency. 3D-QSAR analysis has highlighted the importance of steric properties in this region. proquest.comsemanticscholar.org

A Benzyl Group at N-9 : The N-9 position requires a benzyl or a similarly substituted benzyl group. This moiety likely engages in hydrophobic or π-stacking interactions within the binding pocket of the target. nih.gov The presence of electron-donating groups on this benzyl ring can enhance activity in some models. nih.gov

Together, these elements form a specific spatial and electronic signature that allows the molecule to bind effectively to its biological target, leading to the observed effects. nih.gov

Molecular Mechanism of Action Studies for 9 Benzyl 2 Chloro 6 Styryl 9h Purine at a Biological Level in Vitro/preclinical Research

Target Identification and Biochemical Validation of 9-Benzyl-2-chloro-6-styryl-9H-purine Interactions

The initial step in characterizing the molecular mechanism of a novel compound like this compound involves identifying its specific biological targets. For purine (B94841) analogs, these targets are often enzymes or receptors involved in crucial cellular processes.

Enzyme Inhibition Kinetics and Specificity (e.g., Nucleic Acid Synthesis Enzymes, Adenosine (B11128) Deaminases, Kinases, Cytochrome P450 Enzymes, Xanthine (B1682287) Oxidase, Cholinesterases)

Purine derivatives are well-known for their ability to interact with a variety of enzymes due to their structural similarity to endogenous purines like adenine (B156593) and guanine. Research on analogous compounds suggests that this compound could potentially inhibit enzymes such as those involved in nucleic acid synthesis, which is a common mechanism for antiviral and anticancer agents. Other potential enzyme targets for purine derivatives include adenosine deaminases, various kinases that play a central role in cell signaling, cytochrome P450 enzymes that are crucial for drug metabolism, xanthine oxidase, and cholinesterases.

To ascertain the inhibitory activity of this compound, researchers would typically perform a series of in vitro enzyme inhibition assays. These studies would determine key kinetic parameters, as outlined in the hypothetical data table below.

Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

|---|---|---|---|

| DNA Polymerase α | Data Not Available | Data Not Available | Data Not Available |

| Reverse Transcriptase | Data Not Available | Data Not Available | Data Not Available |

| Adenosine Deaminase | Data Not Available | Data Not Available | Data Not Available |

| Cyclin-Dependent Kinase 2 (CDK2) | Data Not Available | Data Not Available | Data Not Available |

| Cytochrome P450 3A4 | Data Not Available | Data Not Available | Data Not Available |

| Xanthine Oxidase | Data Not Available | Data Not Available | Data Not Available |

| Acetylcholinesterase | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Receptor Binding Affinities and Selectivity Profiling (e.g., Adenosine Receptors)

Given its purine core, this compound is a candidate for interaction with purinergic receptors, such as adenosine receptors (A₁, A₂ₐ, A₂ᵦ, and A₃). These receptors are involved in a wide range of physiological processes, making them important drug targets. Receptor binding assays would be employed to determine the affinity (typically measured as Kᵢ or Kₐ) of the compound for these receptors. A selectivity profile would indicate whether the compound binds to a specific receptor subtype with high affinity, which is a desirable characteristic for targeted therapies.

Characterization of Protein-Ligand Interaction Sites

To understand the precise nature of the interaction between this compound and its protein target, techniques such as X-ray crystallography or computational molecular modeling would be utilized. These methods can reveal the specific amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is invaluable for structure-activity relationship (SAR) studies, which aim to optimize the compound's potency and selectivity. For many purine-based inhibitors, interactions within an ATP-binding pocket are a common feature.

Cellular Pathway Modulation by this compound in Research Models

Following the identification of a molecular target, the next step is to investigate how the compound's interaction with this target affects cellular functions. This is typically studied in various in vitro research models, such as cancer cell lines.

Investigation of Intracellular Signaling Cascades and Perturbations

If this compound is found to inhibit a specific kinase, for example, researchers would then investigate the downstream effects on the corresponding signaling cascade. Techniques like Western blotting can be used to measure the phosphorylation status of key proteins in the pathway, providing insight into whether the pathway is being activated or inhibited. Studies on other 2,6,9-trisubstituted purines have shown that these compounds can interfere with signaling pathways crucial for cell division and proliferation, such as those regulated by cyclin-dependent kinases (CDKs). evitachem.com

Effects on Cellular Processes (e.g., proliferation, apoptosis, cell cycle progression) in in vitro Research Models

The ultimate goal of many preclinical studies is to determine the compound's effect on cellular phenotypes. For a potential anticancer agent, the key processes of interest are cell proliferation, apoptosis (programmed cell death), and cell cycle progression. Assays such as the MTT assay can quantify the inhibition of cell proliferation, while flow cytometry can be used to analyze the percentage of cells undergoing apoptosis and to determine at which phase of the cell cycle the cells are being arrested. Research on similar purine derivatives has demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govresearchgate.net

Hypothetical Cellular Effects of this compound in a Cancer Cell Line Model

| Cellular Process | Assay | Endpoint | Result |

|---|---|---|---|

| Cell Proliferation | MTT Assay | IC₅₀ (µM) | Data Not Available |

| Apoptosis | Annexin V/PI Staining (Flow Cytometry) | % Apoptotic Cells | Data Not Available |

| Cell Cycle | Propidium Iodide Staining (Flow Cytometry) | Cell Cycle Phase Arrest | Data Not Available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Based on the conducted research, there is no specific scientific literature available for the chemical compound "this compound." The search results yielded information on structurally related purine derivatives, but not on the exact molecule specified. Therefore, it is not possible to provide an article on its molecular mechanism of action, comparative studies, or synergistic effects as requested.

To fulfill the user's request, information on the precise compound is necessary. Research on similar but distinct molecules, such as 9-benzyl-2,6-dichloro-9H-purine or other 2,6,9-trisubstituted purines, cannot be accurately extrapolated to the specified compound. Scientific accuracy requires that the discussion of molecular mechanisms and biological activities be based on studies of the exact chemical entity .

Without available data from in vitro or preclinical research on "this compound," the sections and subsections of the requested article outline cannot be addressed.

Computational Chemistry and in Silico Modeling of 9 Benzyl 2 Chloro 6 Styryl 9h Purine

Molecular Docking Simulations for Predicting Target Interactions of 9-Benzyl-2-chloro-6-styryl-9H-purine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on analogous purine (B94841) derivatives. For instance, research on other 9-substituted purine analogs as ligands for various enzymes, such as herpesviral thymidine (B127349) kinases, demonstrates that these compounds can adopt multiple binding modes within an active site. harvard.edu The docking procedure typically utilizes algorithms like the Lamarckian genetic algorithm, as implemented in software such as AutoDock. harvard.edu

The validation of a docking protocol is a critical step. This is often achieved by redocking a known co-crystallized ligand into the active site of the protein. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked conformation and the crystallographically observed pose. For purine derivatives, this process confirms that the computational setup can accurately reproduce experimentally determined binding modes. researchgate.net

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The purine core, the benzyl (B1604629) group at the N9 position, the chloro group at C2, and the styryl moiety at C6 would each be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the protein's binding pocket. For example, studies on other purine-based inhibitors targeting proteins like Hsp90 have highlighted the importance of the purine scaffold in forming key hydrogen bonds, while substituted groups contribute to occupying hydrophobic pockets. mdpi.com

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. The resulting score is often expressed in units of energy (e.g., kcal/mol) and is used to rank different binding poses. Lower binding energy values typically indicate a more stable ligand-protein complex. nih.gov

A crucial aspect of computational drug design is the correlation of these docking scores with experimental biological data, such as the half-maximal inhibitory concentration (IC50). A strong correlation between the calculated binding affinities and the experimentally determined IC50 values for a series of related compounds lends predictive power to the docking model. This allows for the virtual screening of new derivatives with potentially improved potency.

In studies of other classes of kinase inhibitors, a good correlation between docking scores and IC50 values has been instrumental in understanding structure-activity relationships (SAR). researchgate.net For this compound and its analogs, a hypothetical study could yield a data table similar to the one below, which illustrates the principle:

| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) |

| Analog 1 | -8.5 | 5.2 |

| Analog 2 | -9.1 | 2.1 |

| Analog 3 | -7.8 | 10.5 |

| This compound (Predicted) | -9.5 | (Predicted to be potent) |

This table is illustrative and does not represent actual experimental data for the specified compound.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's reactivity and spectroscopic behavior.

The electronic properties of this compound can be analyzed through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

In related push-pull purine systems, DFT calculations have shown that the distribution of these orbitals is heavily influenced by the substituents. nih.gov For this compound, it is anticipated that the HOMO would be distributed across the electron-rich purine and styryl moieties, while the LUMO may be more localized on the purine ring, influenced by the electron-withdrawing chloro group. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov

The charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. This map indicates regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the electronegative nitrogen and chlorine atoms, representing sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. nih.gov

A hypothetical summary of calculated electronic properties is presented below:

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Chemical reactivity, stability |

| Dipole Moment | ~3.5 D | Polarity of the molecule |

These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is achieved by systematically rotating the rotatable bonds (e.g., the bond connecting the styryl group to the purine ring and the benzyl group to the purine nitrogen) and calculating the potential energy of each resulting conformer.

Solvatochromism refers to the change in a substance's color (or more broadly, its absorption or emission spectra) when the polarity of the solvent is changed. This phenomenon is often linked to an intramolecular charge transfer (ICT) character, where electronic excitation leads to a redistribution of charge within the molecule.

For push-pull systems like this compound, which contains both electron-donating (styryl, purine) and electron-withdrawing (chloro) components, an ICT character is plausible. Upon absorption of light, an electron may be promoted from a HOMO localized on the styryl-purine system to a LUMO with a different spatial distribution. This charge transfer would be stabilized to different extents by solvents of varying polarity, leading to solvatochromic shifts in its UV-Vis spectrum. Quantum chemical methods, such as Time-Dependent DFT (TD-DFT), can be used to simulate these electronic transitions and predict the solvatochromic behavior. nih.gov

Molecular Dynamics Simulations to Elucidate Dynamic Interactions of this compound

Molecular dynamics (MD) simulations are powerful computational tools that allow for the examination of the time-dependent behavior of molecules and their complexes. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational changes and interaction dynamics that are often difficult to capture through static experimental methods. rsc.org

Ligand-Protein Complex Stability and Conformational Changes

For a hypothetical complex of this compound with a target protein, an MD simulation would typically involve:

System Setup: Placing the docked ligand-protein complex in a simulation box filled with a chosen solvent, typically water, and ions to mimic physiological conditions.

Equilibration: A series of steps to gradually bring the system to the desired temperature and pressure, allowing the solvent molecules and the complex to relax.

Production Run: The main simulation phase where the trajectory of the atoms is recorded over a period ranging from nanoseconds to microseconds.

Analysis of the resulting trajectory can provide data on the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Fluctuations in the position of the ligand can highlight key interactions and potential for conformational rearrangements within the binding site.

Solvent Effects and Binding Site Flexibility

MD simulations are also instrumental in understanding the role of the solvent, usually water, in mediating ligand-protein interactions. Water molecules can form bridging hydrogen bonds between the ligand and the protein, or they can be displaced from the binding site upon ligand binding, which can have significant energetic consequences. The simulation can track the behavior of individual water molecules, providing insights into their contribution to the binding affinity.

Furthermore, these simulations reveal the inherent flexibility of the protein's binding site. The "lock and key" model is often an oversimplification, and in reality, binding sites can undergo conformational changes to accommodate a ligand, a phenomenon known as "induced fit." MD simulations can capture these dynamic changes, showing how the binding pocket adapts to the presence of this compound, which can be crucial for designing analogs with improved binding characteristics.

Ligand-Based and Structure-Based Research Design Approaches for this compound Analogs

The design of new analogs of this compound with potentially enhanced biological activity is guided by both ligand-based and structure-based computational approaches.

Quantitative Structure-Activity Relationships (QSAR) for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. sysrevpharm.org

For purine derivatives, QSAR studies involve compiling a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific target). researchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as:

1D: Atom counts, molecular weight.

2D: Topological indices, connectivity indices.

3D: van der Waals volume, surface area.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov A statistically significant QSAR model can then be used to predict the activity of newly designed, unsynthesized purine analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 1: Example of Descriptors Used in QSAR Studies of Purine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molar Refractivity | Volume and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability and binding. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

Pharmacophore Modeling and Virtual Screening for Novel Research Probes

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. youtube.com

A pharmacophore model for this compound analogs could be generated based on a set of known active compounds. This model would define the spatial arrangement of these key features. Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govacs.org

Virtual screening allows for the rapid, in silico evaluation of millions of compounds to identify those that match the pharmacophore model. nih.gov The hits from the virtual screen can then be further evaluated using other computational methods, such as molecular docking, to predict their binding mode and affinity for the target protein. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the discovery of novel research probes. researchgate.net

Table 2: Key Features in a Hypothetical Pharmacophore Model for Purine Derivatives

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Aromatic Ring | A planar, cyclic, conjugated system. | Can engage in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. | Forms hydrogen bonds with donor groups on the protein. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom that can be donated. | Forms hydrogen bonds with acceptor groups on the protein. |

| Hydrophobic Group | A nonpolar group. | Interacts with hydrophobic pockets in the binding site. |

Advanced Analytical and Biophysical Methodologies Employed in 9 Benzyl 2 Chloro 6 Styryl 9h Purine Research

Spectroscopic Techniques for Elucidating Ligand-Target Interactions and Conformational Changes

Spectroscopic methods are invaluable for providing detailed information at the atomic and molecular level regarding how a ligand like 9-Benzyl-2-chloro-6-styryl-9H-purine binds to its target protein and the structural changes that occur upon binding.

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a protein-ligand complex. nih.gov This allows for the precise visualization of the binding mode, orientation, and key interactions between the ligand and the amino acid residues of the target's binding site. For purine-based compounds, crystallography can reveal crucial details about hydrogen bonds, hydrophobic interactions, and π-π stacking involving the purine (B94841) core and its substituents.

While a crystal structure of this compound in a complex is not publicly available, studies on analogous purine derivatives provide a framework for understanding these interactions. For instance, the crystal structure of peanut agglutinin in complex with N6-benzylaminopurine, a related purine derivative, has been determined. nih.gov This study revealed that the binding of the purine ligand can induce changes in the quaternary structure of the protein. nih.gov Such information is vital for structure-based drug design, enabling the rational modification of the ligand to enhance its binding affinity and selectivity.

Table 1: Representative Crystallographic Data for a Protein-Purine Ligand Complex

| Parameter | Value |

|---|---|

| Protein | Peanut Agglutinin |

| Ligand | N6-benzylaminopurine |

| Space Group | P2 |

| Unit Cell Dimensions | a = 67.0 Å, b = 35.2 Å, c = 65.8 Å, β = 68.6° |

This table presents data from a study on a related purine derivative to illustrate the type of information obtained from X-ray crystallography. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about protein-ligand complexes in solution. ipb.pt For compounds like this compound, ¹H NMR can be used to study the conformational aspects of the benzyl (B1604629) group. frontiersin.org Furthermore, techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope of the ligand and map the interaction surface on the protein, respectively.

NMR studies on purine analogs have demonstrated that the chemical shifts of the purine ring protons are sensitive to their local environment and can be used to monitor binding events. ipb.pt For instance, the disappearance of the purine NH signal in ¹H NMR spectra can confirm successful N9-alkylation, a key feature of the 9-benzylpurine scaffold.

Table 2: Illustrative ¹H NMR Chemical Shift Data for Purine Derivatives

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Purine NH | 12.0 - 13.0 |

| Benzyl CH₂ | ~5.5 |

This table provides typical chemical shift ranges for protons in purine derivatives, which are relevant for the structural characterization of this compound.

Fluorescence spectroscopy is a highly sensitive technique for monitoring changes in the local environment of a fluorophore. nih.gov It can be used to study ligand binding and subsequent conformational changes in the target protein. nih.gov This can be achieved by monitoring the intrinsic fluorescence of tryptophan and tyrosine residues in the protein or by using extrinsic fluorescent probes. nih.gov

In the context of purine-based ligands, a fluorescent analog of the compound or a fluorescently labeled protein can be used. For example, studies have utilized purine-based fluorescent probes to detect specific ions and molecules, demonstrating the utility of the purine scaffold in designing fluorescent sensors. nih.govresearchgate.net The binding of this compound to its target could lead to quenching or enhancement of the protein's intrinsic fluorescence, providing information about the binding event and any associated conformational changes.

Biophysical Methods for Characterizing Binding Thermodynamics and Kinetics

Understanding the thermodynamic driving forces and the rates of association and dissociation is crucial for a complete picture of ligand-target interactions.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the heat released or absorbed during a binding event. wikipedia.orgunits.it This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (Kₐ), dissociation constant (Kᴅ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. harvard.edutainstruments.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.

The application of ITC in drug discovery is widespread, as it provides invaluable information for lead optimization. utwente.nl For a compound like this compound, ITC would be used to titrate the compound into a solution containing the target protein. The resulting thermogram would reveal the affinity of the interaction and whether it is enthalpy-driven, entropy-driven, or both.

Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment

| Parameter | Description |

|---|---|

| Kᴅ (Dissociation Constant) | A measure of binding affinity (lower Kᴅ indicates stronger binding). |

| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. |

| ΔS (Entropy Change) | The change in disorder of the system upon binding. |

| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. youtube.com In an SPR experiment, the target protein is typically immobilized on a sensor chip, and a solution containing the ligand, such as this compound, is flowed over the surface. youtube.comyoutube.com The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

This real-time monitoring allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). nih.gov The ratio of these rate constants (kₑ/kₐ) provides the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity. nih.gov SPR is a powerful tool for screening compounds and for detailed kinetic characterization of lead candidates. arxiv.org

Table 4: Kinetic and Affinity Parameters Determined by SPR

| Parameter | Description |

|---|---|

| kₐ (Association Rate Constant) | The rate at which the ligand-protein complex is formed. |

| kₑ (Dissociation Rate Constant) | The rate at which the ligand-protein complex breaks apart. |

| Kᴅ (Equilibrium Dissociation Constant) | The ratio of kₑ to kₐ, indicating the affinity of the interaction. |

| RU (Response Units) | The signal generated, which is proportional to the mass of bound ligand. |

Chromatographic and Mass Spectrometric Techniques for Advanced Characterization and Interaction Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of complex mixtures and the definitive identification of chemical entities. In the context of this compound research, these techniques are indispensable for both fundamental characterization and in-depth metabolic studies.

High-Resolution Mass Spectrometry for Metabolite Profiling in Research Models (non-clinical)

High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-performance liquid chromatography (UPLC), is a cornerstone for metabolite profiling studies. This technique offers the sensitivity and mass accuracy required to identify and tentatively characterize metabolites of this compound in complex biological matrices from non-clinical research models, such as in vitro liver microsome assays. nih.govflinders.edu.auresearchgate.net The primary goal is to understand the biotransformation pathways the parent compound undergoes.

In a typical non-clinical study, the parent compound, this compound, would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. flinders.edu.aunih.gov Following the incubation, the sample is analyzed by UPLC-HRMS. The high-resolution capability, often provided by instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, allows for the precise mass measurement of potential metabolites. waters.comfrontiersin.org

The identification process involves comparing the mass spectra of the post-incubation sample with that of a control. New peaks in the chromatogram of the incubated sample represent potential metabolites. The accurate mass measurement provided by HRMS allows for the generation of elemental compositions for these new entities. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps in elucidating the nature of the metabolic modification.

Common metabolic transformations for purine-based compounds include oxidation, hydroxylation, and cleavage of substituent groups. For this compound, potential metabolic pathways that could be investigated using this methodology include:

Oxidation of the styryl double bond: This could lead to the formation of an epoxide or diol metabolites.

Hydroxylation of the benzyl or styryl aromatic rings: The addition of a hydroxyl group increases the polarity of the molecule.

N-debenzylation: Cleavage of the benzyl group from the purine core.

Dechlorination: Replacement of the chlorine atom, although this is generally a less common metabolic pathway.

The data generated from these experiments are crucial for understanding the metabolic fate of the compound, which is a critical aspect of its preclinical development.

Table 1: Hypothetical Metabolite Profile of this compound in a Non-Clinical Model

| Putative Metabolite | Proposed Biotransformation | Exact Mass (m/z) |

| M1 | Monohydroxylation (aromatic ring) | Calculated Value |

| M2 | Epoxidation (styryl double bond) | Calculated Value |

| M3 | N-Debenzylation | Calculated Value |

| M4 | Dihydroxylation (styryl double bond) | Calculated Value |

Note: The exact mass values are dependent on the specific site of modification and would be determined experimentally.

Chromatographic Separation for Purity Assessment in Research Contexts

Ensuring the purity of a compound is paramount in any research setting to guarantee that the observed biological or chemical effects are attributable to the compound of interest and not to impurities. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds like this compound.

The synthesis of this compound likely involves the reaction of a precursor like 9-Benzyl-2,6-dichloro-9H-purine with a styryl-containing reagent. nih.gov This synthetic route can potentially lead to the presence of unreacted starting materials, by-products, or isomers. For instance, alkylation of a purine can sometimes result in a mixture of N7 and N9 isomers, which would need to be separated and quantified. lookchem.com

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of an aqueous component (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, detected by a UV detector at an appropriate wavelength where the compound and potential impurities absorb light. For a research-grade compound, a purity of ≥95% is generally required.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the main peak of this compound from potential impurities, providing a quantitative measure of its purity. The use of multiple UV wavelengths can help in detecting impurities that may have different chromophores.

Future Research Directions and Translational Perspectives for 9 Benzyl 2 Chloro 6 Styryl 9h Purine As a Chemical Probe

Elucidation of Additional Biological Targets and Undiscovered Pathways Modulated by the Compound

A critical step in characterizing 9-Benzyl-2-chloro-6-styryl-9H-purine is the comprehensive identification of its molecular targets. The substitution pattern at the C-2, C-6, and N-9 positions is known to afford compounds with enhanced binding affinity and selectivity toward various biological targets, particularly protein kinases. semanticscholar.org

Future research should focus on large-scale screening of this compound against panels of human kinases, as dysregulation of these enzymes is implicated in numerous cancers. semanticscholar.org Related 2,6,9-trisubstituted purine (B94841) derivatives have shown inhibitory activity against targets such as cyclin-dependent kinases (CDKs), Src, and VEGFR2. semanticscholar.orgresearchgate.net Determining if this compound interacts with these or other kinases is a primary objective.

Beyond kinases, the purine scaffold is known to interact with a diverse range of proteins. For example, certain purine derivatives exhibit antiviral properties by targeting viral enzymes or interfering with nucleic acid synthesis. nih.gov Therefore, investigating the potential of this compound to modulate pathways involved in viral replication is a valid research avenue. The elucidation of its targets will clarify its mechanism of action and could reveal novel, undiscovered signaling pathways relevant to disease, opening new avenues for therapeutic intervention. rsc.org

Development of Advanced Chemical Probes and Tools Based on the this compound Scaffold

The this compound scaffold is an excellent starting point for the development of more sophisticated chemical probes. The structure possesses key features that can be readily modified to create tools for biological research. The chlorine atom at the C-2 position is a reactive site suitable for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. nih.gov

Future work should involve the synthesis of a library of analogues based on this scaffold. These modifications can be guided by structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. rsc.org For instance, derivatives could be synthesized with reporter tags, such as fluorophores or biotin, attached to the styryl moiety or other positions. Such tagged probes would be invaluable for:

Target Identification: Affinity-based proteomics using biotinylated probes to pull down binding partners.

Cellular Imaging: Fluorescently-tagged probes to visualize the subcellular localization of the compound and its targets.

Mechanism of Action Studies: Probes that can be used to monitor target engagement in living cells.

The development of these advanced tools will not only deepen the understanding of this specific compound's biology but also contribute to the broader field of chemical biology by providing new instruments to study purine-binding proteins. rsc.org

Exploration of Polypharmacology and Multi-Target Modulation in Research

It is increasingly recognized that the therapeutic efficacy of many drugs, particularly in complex diseases like cancer, can arise from their ability to interact with multiple targets simultaneously—a concept known as polypharmacology. Purine derivatives, especially kinase inhibitors, are often not perfectly selective and can modulate several related proteins. semanticscholar.org

Rather than viewing multi-targeting as a drawback, future research should embrace and explore the polypharmacological profile of this compound. A comprehensive profiling effort, including proteome-wide and kinome-wide screening, is necessary to map its full interaction landscape. Understanding which combination of targets is modulated by the compound could reveal synergistic effects that lead to a more robust biological response than a highly selective, single-target agent.

This approach requires a shift in perspective, where the goal is not just to find the single most potent target, but to understand the network of interactions. This knowledge can be leveraged to design novel therapeutic strategies that involve the intentional modulation of multiple nodes within a disease-associated pathway.

Challenges and Opportunities in the Academic Investigation of Purine Scaffold Chemistry and Biology

The academic investigation of purine chemistry, while rich with potential, faces several challenges. A significant synthetic hurdle is controlling regioselectivity, particularly in alkylation reactions, which can yield a mixture of N9 and N7 isomers, complicating purification and analysis. evitachem.com Furthermore, achieving high selectivity for a specific biological target over other structurally similar proteins (e.g., different kinase subtypes) remains a formidable challenge in drug design. semanticscholar.org

Despite these difficulties, the opportunities are vast. The purine scaffold's status as a privileged structure ensures its continued relevance in drug discovery. rsc.orgnih.gov There are significant opportunities to:

Develop Novel Synthetic Methods: Innovations in synthesis, such as the use of microwave irradiation, can overcome traditional challenges, enabling faster and more efficient production of purine derivatives under less harsh conditions. nih.gov

Explore New Therapeutic Areas: While much focus has been on cancer and virology, the diverse bioactivities of purines suggest potential applications in inflammatory diseases, neurodegenerative disorders, and metabolic conditions. nih.govrsc.org

Leverage Computational Chemistry: Advanced computational modeling and 3D-QSAR studies can provide valuable insights into structure-activity relationships, helping to rationalize experimental results and guide the design of more potent and selective compounds. researchgate.net

The fundamental importance of purines in all living organisms guarantees that research into this scaffold will continue to yield critical insights into both basic biology and therapeutic development. stackexchange.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-Benzyl-2-chloro-6-styryl-9H-purine, and what methodological challenges arise during purification?

- Answer : The compound is synthesized via multi-step reactions involving halogenation and coupling. For example, substitution at the purine core (e.g., 6-chloro intermediates) is achieved using Rh₂(OAc)₄ catalysis in CH₂Cl₂, followed by benzylation and styryl group introduction via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, reflux in toluene) . Challenges include isolating intermediates due to low solubility and side reactions (e.g., isomerization of the styryl group). Purification often requires column chromatography (hexane/EtOAc gradients) and recrystallization in ethanol .

Q. How is the structural identity of this compound confirmed experimentally?

- Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods are critical. Crystal packing analysis (monoclinic P2₁/c systems) reveals hydrogen-bonding interactions between purine N–H groups and adjacent molecules, while NMR confirms regiochemistry (e.g., styryl E/Z isomer differentiation via coupling constants) .

Q. What is the biological significance of the 2-chloro substituent in this compound?

- Answer : The 2-chloro group enhances antiviral activity by improving binding affinity to viral targets. In rhinovirus inhibition assays, IC₅₀ values drop from >10 µM (unsubstituted) to 0.08 µM (2-chloro derivative), attributed to halogen-bonding interactions with viral protease active sites .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

- Answer : Optimization involves:

- Catalyst screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves coupling efficiency for styryl groups.

- Temperature control : Lowering reaction temperatures (e.g., 60°C) reduces styryl isomerization.

- Solvent selection : Polar aprotic solvents (DMF) enhance intermediate stability .

- Yield data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Standard Suzuki | 45–55 | 85–90 |

| Optimized Pd/XPhos | 70–75 | >95 |

Q. How do researchers resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

- Answer : Discrepancies (e.g., IC₅₀ ranging from 0.08 µM to 14 µM across rhinovirus serotypes ) are addressed via:

- Statistical rigor : Replicate assays (n ≥ 3) with error bars.

- Structural analogs : Testing derivatives to isolate substituent effects.

- Computational docking : Identifying serotype-specific binding pocket variations using crystallographic data .

Q. What methodologies are used to study the compound’s interaction with biological targets at the molecular level?

- Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to viral proteases.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor binding.

- Cryo-EM : Resolves compound-induced conformational changes in viral capsids .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting crystallographic data (e.g., multiple independent molecules in asymmetric units)?

- Answer : Asymmetric unit discrepancies (e.g., two independent molecules in ) are resolved via:

- Thermal ellipsoid analysis : Assessing positional disorder.

- Hirshfeld surfaces : Mapping intermolecular interactions to validate packing models.

- SHELXL refinement : Adjusting occupancy factors for disordered regions .

Methodological Resources

- Synthesis : Refer to (Rh₂(OAc)₄ catalysis) and (Suzuki coupling).

- Structural Analysis : Use SHELX and Acta Crystallographica protocols .

- Biological Assays : Follow rhinovirus inhibition protocols in .

Note: Avoid commercial sources (e.g., benchchem.com ). Prioritize peer-reviewed journals and crystallography databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products